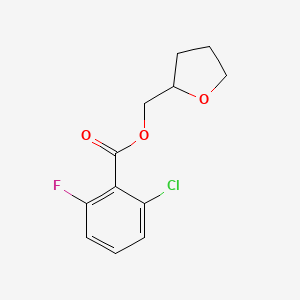
Tetrahydrofuran-2-ylmethyl 2-chloro-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tetrahydrofuran ring attached to a benzoate moiety, which is further substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with tetrahydro-2-furanylmethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction Reactions: The benzoate moiety can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl N’-[(2S)-tetrahydro-2-furanylmethyl]carbamimidothioate
- (2-chloro-6-fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Uniqueness
Tetrahydro-2-furanylmethyl 2-chloro-6-fluorobenzoate stands out due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer unique reactivity and biological activity. Its tetrahydrofuran ring also provides additional stability and versatility in chemical reactions compared to similar compounds.
Properties
Molecular Formula |
C12H12ClFO3 |
|---|---|
Molecular Weight |
258.67 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C12H12ClFO3/c13-9-4-1-5-10(14)11(9)12(15)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2 |
InChI Key |
OLGVLSPLKJHMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


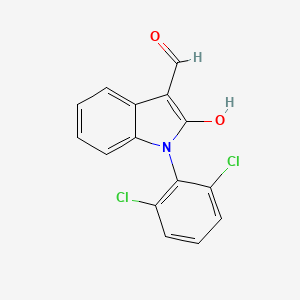
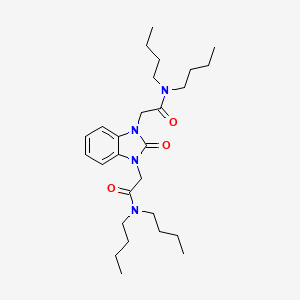
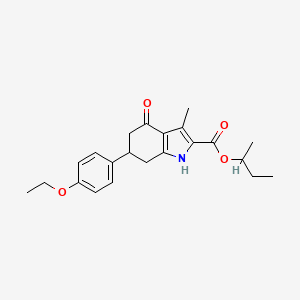

![[4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate](/img/structure/B11087564.png)

![3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B11087571.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087584.png)
![2-Acetyl-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11087586.png)
![(2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11087590.png)
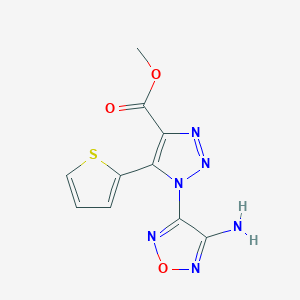
![N-(diphenylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11087599.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11087610.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11087616.png)
